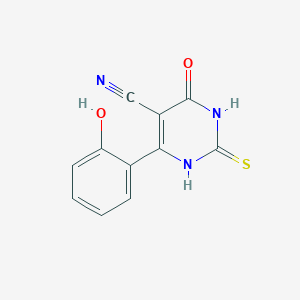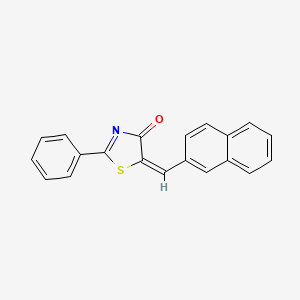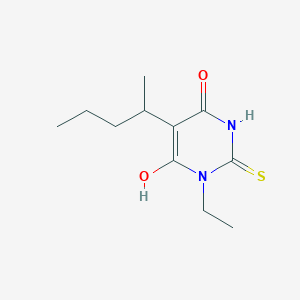
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone, also known as EHT 1864, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This molecule has been shown to inhibit Rho family GTPases, which are critical signaling proteins involved in several cellular processes such as cell migration, proliferation, and differentiation. In
Mécanisme D'action
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864 inhibits Rho family GTPases by binding to their active site, preventing them from interacting with downstream effectors. Rho family GTPases are involved in several cellular processes, and their dysregulation has been implicated in various diseases. By inhibiting Rho family GTPases, this compound 1864 can modulate cellular processes such as cell migration, proliferation, and differentiation, which are critical steps in disease progression.
Biochemical and Physiological Effects:
This compound 1864 has been shown to have several biochemical and physiological effects. In cancer cells, this compound 1864 inhibits cell migration and invasion, which are critical steps in cancer metastasis. Additionally, this compound 1864 sensitizes cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment. In cardiovascular research, this compound 1864 improves cardiac function and reduces cardiac fibrosis in animal models of heart failure. In neurological research, this compound 1864 improves cognitive function and reduces neuroinflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. Additionally, this compound 1864 has been extensively studied, and its mechanism of action is well understood. However, this compound 1864 also has some limitations. It can be toxic at high concentrations, and its effects may not be specific to Rho family GTPases, as it can also inhibit other proteins.
Orientations Futures
There are several future directions for the study of 3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864. One direction is to explore its potential therapeutic applications in other diseases such as autoimmune disorders and infectious diseases. Additionally, further studies are needed to understand the specific effects of this compound 1864 on Rho family GTPases and its downstream effectors. Finally, the development of more specific inhibitors of Rho family GTPases may provide new insights into their role in disease progression.
Méthodes De Synthèse
The synthesis of 3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864 involves several steps. The starting material is 2-amino-4,6-dimethylpyrimidine, which is reacted with ethyl acetoacetate and thionyl chloride to form the corresponding ethyl 2-(2-chloro-4,6-dimethylpyrimidin-5-yl)acetate. This intermediate is then reacted with sodium hydrosulfide and 1-methylbutyl bromide to form this compound 1864.
Applications De Recherche Scientifique
3-ethyl-6-hydroxy-2-mercapto-5-(1-methylbutyl)-4(3H)-pyrimidinone 1864 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. In cancer research, this compound 1864 has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. Additionally, this compound 1864 has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment. In cardiovascular research, this compound 1864 has been shown to improve cardiac function and reduce cardiac fibrosis in animal models of heart failure. In neurological research, this compound 1864 has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-ethyl-6-hydroxy-5-pentan-2-yl-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-4-6-7(3)8-9(14)12-11(16)13(5-2)10(8)15/h7,15H,4-6H2,1-3H3,(H,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUKZIQDACSBRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=C(N(C(=S)NC1=O)CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5008412.png)
![3',5'-bis(4-tert-butylphenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5008427.png)

![2-[2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5008434.png)
![4-(4-methoxyphenyl)-5-[2-(4-methyl-1-piperazinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5008437.png)
![4-[4-(2-naphthyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5008457.png)
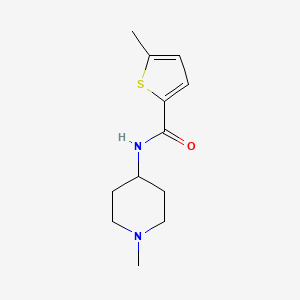
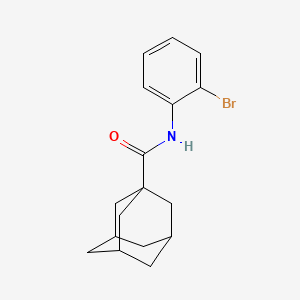
![1-(4-methoxyphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5008477.png)
![8-bromo-2-(3-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008481.png)
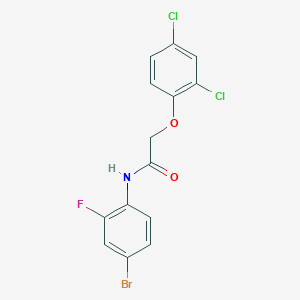
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B5008490.png)
